2-(aminooxy)-N-(2-hydroxyethyl)Acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H10N2O3 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2-aminooxy-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C4H10N2O3/c5-9-3-4(8)6-1-2-7/h7H,1-3,5H2,(H,6,8) |
InChI Key |
CHDZZNLMBQAQJH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)CON |
Origin of Product |
United States |
Contextualization Within Aminooxy Compound Research
Aminooxy compounds are characterized by the presence of an -ONH2 functional group. This group is a powerful tool in chemical biology due to its enhanced nucleophilicity compared to simple amines, a phenomenon known as the alpha effect. This heightened reactivity allows aminooxy compounds to readily and selectively react with aldehydes and ketones under mild, aqueous conditions to form stable oxime linkages. This specific and efficient reaction, often referred to as "aminooxy click chemistry," has become a cornerstone of bioconjugation techniques.
The stability of the resulting oxime bond is a key advantage over the imine bonds formed from the reaction of simple amines with carbonyls, which are often prone to hydrolysis. This robustness makes aminooxy-containing molecules, such as 2-(aminooxy)-N-(2-hydroxyethyl)acetamide, ideal for applications requiring the stable linkage of molecules, such as in the labeling of biomolecules, the development of antibody-drug conjugates, and the creation of complex molecular architectures.
Historical Perspective of Acetamide and Hydroxylethyl Moiety Investigations in Chemical Biology
The structural backbone of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide is built upon the well-established acetamide (B32628) and hydroxylethyl moieties, both of which have a rich history in the fields of medicinal chemistry and chemical biology.
The acetamide group (-NHC(O)CH3) is a fundamental functional group found in a vast array of organic molecules, from simple solvents to complex pharmaceuticals. Its prevalence stems from its ability to participate in hydrogen bonding, which can influence the solubility, stability, and intermolecular interactions of a molecule. Historically, the acetamide scaffold has been a key component in the design of numerous therapeutic agents, contributing to their biological activity and pharmacokinetic properties.
The hydroxylethyl group (-CH2CH2OH) is another critical component in the design of biologically active molecules. The inclusion of a hydroxyl group can significantly impact a molecule's physicochemical properties. The introduction of a hydroxylethyl moiety is a common strategy in drug discovery to enhance water solubility, which can improve a drug's absorption and distribution in the body. Furthermore, the hydroxyl group can serve as a handle for further chemical modifications, allowing for the fine-tuning of a molecule's properties. The strategic placement of hydroxylethyl groups has been instrumental in the development of numerous successful drugs across various therapeutic areas.
Significance of 2 Aminooxy N 2 Hydroxyethyl Acetamide As a Research Tool and Chemical Scaffold
Established Synthetic Routes for this compound and Analogues
The construction of the this compound scaffold is typically achieved through robust and well-understood reaction pathways. These routes can be categorized by their approach to assembling the key functional components of the molecule.
A primary and direct method for synthesizing the target molecule involves the coupling of precursors that already contain the essential aminooxy and hydroxyethyl (B10761427) moieties. The most common strategy is the formation of an amide bond between aminooxyacetic acid and ethanolamine (B43304). This reaction is a standard procedure in peptide synthesis and can be accomplished using a variety of coupling agents. archivepp.com
Key precursors for this route include:
Aminooxyacetic acid: Often used in its protected form (e.g., with a tert-butyloxycarbonyl (Boc) group on the nitrogen) to prevent unwanted side reactions. nih.gov
Ethanolamine (2-aminoethanol): A readily available bifunctional compound containing both an amine and a hydroxyl group.
The general reaction involves activating the carboxylic acid of the aminooxy precursor, followed by nucleophilic attack from the amine group of ethanolamine. Common coupling agents used to facilitate this transformation include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). archivepp.com An alternative approach could involve the C-amidoalkylation of aromatic compounds using a precursor like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, which demonstrates the reactivity of N-hydroxyethyl acetamide structures. researchgate.net
Table 1: Key Precursors and Coupling Agents
| Precursor 1 | Precursor 2 | Coupling Agent Example | Resulting Bond |
|---|---|---|---|
| Aminooxyacetic Acid | Ethanolamine | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Amide |
| N-Boc-aminooxyacetic acid | Ethanolamine | DCC (N,N′-dicyclohexylcarbodiimide) | Amide |
For more complex analogues of this compound, convergent synthesis offers an efficient strategy. This approach involves preparing different fragments of the final molecule separately before combining them in the final steps. For instance, a substituted ethanolamine moiety and a modified aminooxyacetic acid derivative can be synthesized independently and then coupled. nih.gov
The efficiency of synthesizing acetamide derivatives is highly dependent on the reaction conditions. Academic studies often focus on optimizing these parameters to maximize yield and purity. Key variables that are typically screened include the choice of solvent, base, temperature, and the stoichiometry of the reactants. researchgate.net
For example, in a related synthesis of N-methyl-2-(quinolin-2-ylamino)acetamide, researchers systematically optimized the reaction conditions. researchgate.net They screened various bases and solvents to identify the ideal combination for the reaction. This type of methodical optimization is directly applicable to the synthesis of this compound.
Table 2: Example of Reaction Condition Optimization for an Acetamide Synthesis
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K2CO3 | 1,4-dioxane | 100 | 45 |
| 2 | Cs2CO3 | 1,4-dioxane | 100 | 62 |
| 3 | DBU | 1,4-dioxane | 100 | 55 |
| 4 | Et3N | 1,4-dioxane | 100 | 78 |
| 5 | Et3N | Toluene | 100 | 72 |
| 6 | Et3N | Acetonitrile (B52724) | 80 | 65 |
| 7 | Et3N | 1-Butanol (B46404) | 100 | 85 |
Data adapted from a representative optimization study for a related acetamide synthesis. researchgate.net
The results of such studies often show that a specific combination, such as using triethylamine (B128534) (Et3N) as a base and 1-butanol as a solvent, can significantly increase the yield of the desired product. researchgate.net Avoiding base-containing activation mixtures in the synthesis of aminooxy-peptides has also been shown to prevent side reactions and lead to nearly quantitative yields. nih.gov
Advanced Synthetic Techniques for Derivatives of this compound
Beyond the basic synthesis, advanced techniques are employed to create derivatives with specific properties, such as chirality or novel functionalities.
While this compound itself is achiral, its analogues can possess stereocenters. The stereoselective synthesis of such chiral analogues is a significant area of research. This can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysts. nih.gov For example, an improved process for synthesizing (±) 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide involves a multi-step route where stereochemistry could potentially be controlled at the reduction step of the carbonyl group. google.com
Modern asymmetric synthesis provides powerful tools for this purpose. For instance, the enantioselective synthesis of chiral piperidines has been achieved through copper-catalyzed cyclizative aminoboration, a strategy that could be adapted to create chiral hydroxyethyl-containing side chains for acetamide derivatives. nih.gov These methods allow for the preparation of enantiomerically pure or enriched compounds, which is crucial for applications in medicinal chemistry and materials science. researchgate.net
Derivatives of this compound can be created through functional group interconversions. vanderbilt.edu The existing functional groups—the primary aminooxy group, the secondary amide, and the primary hydroxyl group—serve as handles for further chemical modification.
Hydroxyl Group Modification: The primary alcohol of the hydroxyethyl group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted into a better leaving group, such as a tosylate or a halide, allowing for subsequent nucleophilic substitution reactions to introduce a wide range of other functionalities. vanderbilt.edu
Aminooxy Group Ligation: The aminooxy group is particularly useful for bioconjugation, as it reacts chemoselectively with aldehydes and ketones to form stable oxime linkages. This reaction is a cornerstone of chemical ligation strategies. nih.gov
Amide Group Modification: While the amide bond is generally stable, it can be hydrolyzed under harsh acidic or basic conditions. The N-H proton can also be deprotonated and alkylated to create N-substituted derivatives.
These modifications allow for the synthesis of a diverse library of compounds based on the this compound scaffold, enabling the fine-tuning of its chemical and physical properties.
Bioconjugation Strategies Utilizing the Aminooxy Moiety.
The primary bioconjugation strategy involving the aminooxy group of this compound is oxime ligation. This reaction forms a stable oxime bond through the condensation of the aminooxy group with an aldehyde or ketone. Oxime ligation is a cornerstone of chemoselective and bioorthogonal chemistry, allowing for the specific modification of biomolecules in complex biological environments.
The reaction is highly efficient and proceeds under mild aqueous conditions, which is crucial for maintaining the integrity of sensitive biological macromolecules such as proteins and peptides. The resulting oxime linkage is significantly more stable towards hydrolysis than the corresponding imine or hydrazone bonds, ensuring the longevity of the bioconjugate.
Key applications of this strategy include:
Peptide and Protein Modification: The aminooxy group can be introduced into peptides and proteins, enabling their conjugation to molecules containing an aldehyde or ketone. This has been utilized for the creation of peptide-drug conjugates, protein-polymer conjugates, and for the assembly of complex protein structures.
Surface Immobilization: Biomolecules functionalized with this compound can be tethered to surfaces that have been modified to present aldehyde or ketone groups. This is a common method for creating biosensors and other diagnostic devices.
Labeling with Reporter Molecules: The aminooxy moiety provides a convenient handle for attaching reporter molecules, such as fluorophores or biotin (B1667282), to biomolecules for imaging and detection purposes.
The efficiency of oxime ligation can be significantly enhanced by the use of catalysts, with aniline (B41778) and its derivatives being the most common. These catalysts operate by accelerating the dehydration step of the reaction, leading to faster conjugation, particularly at neutral pH.
Table 1: Comparison of Common Bioconjugation Reactions Involving the Aminooxy Moiety
| Reaction Type | Reactants | Product | Key Features |
|---|---|---|---|
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Oxime | High stability, bioorthogonal, mild conditions |
| Hydrazone Formation | Hydrazine + Aldehyde/Ketone | Hydrazone | Less stable than oxime, reversible under acidic conditions |
| Thiazolidine Formation | Cysteine + Aldehyde | Thiazolidine | Requires a terminal cysteine residue |
Design Principles for Structural Modification of this compound.
The structural features of this compound—the aminooxy group, the N-(2-hydroxyethyl) side chain, and the acetamide backbone—offer multiple points for modification to fine-tune its properties for specific applications. The design of these modifications is guided by principles of structure-activity relationships and the intended function of the resulting molecule, such as a biological probe.
While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the principles of SAR can be inferred from studies on structurally related molecules. The key functional groups—aminooxy, amide, and hydroxyl—each play a significant role in the potential biological activity and physical properties of the molecule and its derivatives.
The Aminooxy Group: The primary role of the aminooxy group is for covalent bond formation through oxime ligation. SAR studies on related aminooxy-containing compounds focus on the reactivity of this group. Modifications to the local electronic environment, for instance, by introducing electron-withdrawing or -donating groups nearby, can modulate the nucleophilicity of the aminooxy nitrogen and thus the rate of oxime formation. However, in the case of this compound, the core structure is simple, and modifications are more likely to be made to the other parts of the molecule.
The N-(2-hydroxyethyl) Side Chain: The hydroxyl group is a key site for hydrogen bonding, which can influence solubility in aqueous media and interactions with biological targets. SAR studies on other N-hydroxyethyl acetamide derivatives have shown that this group is critical for their biological activity. For example, in some classes of compounds, the hydroxyl group is essential for binding to the active site of an enzyme. Modifications at this position, such as esterification or etherification, would be expected to have a significant impact on the molecule's properties.
The Acetamide Backbone: The amide bond provides structural rigidity and can participate in hydrogen bonding as both a donor (the N-H group) and an acceptor (the C=O group). The length and composition of the linker between the aminooxy group and the rest of the molecule can be altered to optimize spacing and geometry for binding to a target.
Table 2: Predicted Impact of Structural Modifications on the Properties of this compound
| Modification Site | Potential Modification | Predicted Effect on Properties |
|---|---|---|
| Aminooxy Group | Alkylation of the oxygen | Reduced nucleophilicity, slower oxime ligation |
| Hydroxyethyl Group | Esterification or Etherification | Decreased water solubility, altered biological interactions |
| Acetamide Backbone | Change in linker length | Optimized spacing for target binding |
| Acetamide Backbone | Introduction of bulky groups | Steric hindrance, potential for enhanced selectivity |
The structure of this compound makes it an excellent scaffold for the rational design of chemical probes and research tools. Its bifunctional nature, with a reactive aminooxy group at one end and a modifiable hydroxyethyl group at the other, allows for its use as a versatile linker.
The design of a probe based on this scaffold typically involves a three-component system:
The Warhead: The aminooxy group serves as the "warhead" that covalently attaches the probe to a target molecule containing an aldehyde or ketone.
The Linker: The acetamide backbone acts as the linker, providing spatial separation between the warhead and the reporter group. The length and flexibility of this linker can be rationally designed to optimize the probe's performance.
The Reporter Group: The terminal hydroxyl group can be chemically modified to attach a reporter group, such as a fluorophore, a biotin tag for affinity purification, or a radioisotope for imaging.
The rational design process for such probes involves considering several factors:
Target Specificity: The choice of the target molecule (containing an aldehyde or ketone) dictates the context in which the probe will be used.
Linker Optimization: The linker must be designed to not interfere with the binding of the warhead or the function of the reporter group. In some cases, the linker may be designed to be cleavable under specific conditions, allowing for the release of the reporter group after the probe has bound to its target.
Reporter Group Selection: The choice of the reporter group depends on the specific application. For fluorescence microscopy, a bright and photostable fluorophore would be chosen. For pull-down experiments, a high-affinity tag like biotin would be used.
For instance, a fluorescent probe for detecting proteins with post-translationally introduced aldehyde groups could be designed by coupling a fluorophore to the hydroxyl group of this compound. The aminooxy group of this probe would then selectively react with the aldehyde-modified proteins, allowing for their visualization and quantification.
Molecular and Cellular Mechanisms of Action in Research Models
The presence of the aminooxy moiety (-ONH₂) is the primary determinant of the biochemical reactivity of this compound. This functional group is a potent nucleophile, a property enhanced by the presence of an adjacent oxygen atom, a phenomenon known as the "alpha effect". acs.org This heightened nucleophilicity allows for specific reactions with endogenous carbonyl compounds under physiological conditions. nih.gov
Pyridoxal (B1214274) 5'-phosphate (PLP) is a versatile coenzyme essential for a vast array of enzymatic reactions, particularly those involving amino acid metabolism. rsc.orgnih.govresearchgate.net The catalytic activity of PLP-dependent enzymes stems from the reactive aldehyde group at the C4' position of the coenzyme. osti.gov In the enzyme's resting state, this aldehyde forms a covalent bond, known as an internal aldimine or Schiff base, with the ε-amino group of a specific lysine (B10760008) residue in the active site. nih.govosti.gov
Based on the established reactivity of the aminooxy group, it is hypothesized that this compound can act as an inhibitor of PLP-dependent enzymes. The mechanism would involve the nucleophilic attack of the aminooxy group on the electrophilic aldehyde of the PLP cofactor. This reaction would displace the active site lysine and form a highly stable oxime linkage with the coenzyme. nih.gov This covalent modification of the essential PLP cofactor would effectively sequester it, preventing it from participating in its normal catalytic cycle and leading to inhibition of the enzyme.
This proposed mechanism is supported by studies on other aminooxy compounds. For instance, the aminooxy analog of histidine, 4(5)-aminooxymethylimidazole, is a potent inhibitor of the PLP-dependent enzyme histidine decarboxylase, acting by forming a stable PLP-inhibitor oxime complex within the enzyme's active center. nih.gov
The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) is a chemoselective process known as oximation. louisville.edu This "click chemistry" type of reaction is efficient and can proceed under mild, aqueous conditions, making it highly suitable for biological environments. louisville.edunih.gov The resulting oxime bond (RR'C=N-OR'') is significantly more stable towards hydrolysis compared to analogous hydrazones or imines (Schiff bases). nih.goviris-biotech.deiris-biotech.de
Therefore, this compound is expected to react with various biologically relevant molecules that contain aldehyde or ketone moieties. This includes:
Reducing sugars: Carbohydrates with a free aldehyde or ketone group can be targeted.
Metabolites: Key metabolic intermediates, such as alpha-keto acids, are potential reactants.
Oxidatively damaged biomolecules: Oxidative stress can generate carbonyl groups on proteins and lipids, which could then form adducts with the compound.
This ability to form stable conjugates is widely used as a strategy for labeling, crosslinking, and immobilizing biomolecules in research. iris-biotech.deinterchim.fr
By targeting and inhibiting specific enzymes, this compound could modulate the biochemical pathways in which these enzymes operate. As discussed, PLP-dependent enzymes are crucial for the biosynthesis and degradation of numerous key molecules, including amino acids and neurotransmitters. mdpi.com
For example, the inhibition of a PLP-dependent decarboxylase, such as histidine decarboxylase, by an aminooxy compound directly blocks the synthesis of histamine (B1213489) from histidine. nih.gov This demonstrates how such inhibitors can exert precise control over a metabolic pathway. Consequently, it is plausible that this compound could modulate pathways governed by PLP-dependent enzymes or other enzymes susceptible to inhibition via carbonyl group modification in various in vitro models.
Enzyme Kinetics and Inhibition Studies
The study of enzyme kinetics is crucial for characterizing the potency and mechanism of an inhibitor. edx.org For compounds like this compound that are expected to form covalent bonds with their targets, kinetic analysis can reveal the nature and permanence of the inhibition.
The formation of an oxime bond between an inhibitor and an enzyme's cofactor is a covalent interaction. nih.gov Covalent inhibitors often lead to irreversible inhibition because the bond formed is very stable and the inhibitor does not readily dissociate from the enzyme. However, the oximation reaction is, chemically, a reversible condensation reaction. wikipedia.org
In the context of enzyme inhibition, the stability of the oxime adduct is the key determinant. The high stability of the oxime linkage means that the dissociation rate from the enzyme-inhibitor complex would be extremely slow. iris-biotech.deiris-biotech.de This would result in a time-dependent loss of enzyme activity. Such behavior can be classified as slow, tight-binding inhibition or effectively irreversible inhibition, as the restoration of enzyme activity would be negligible over the time course of typical biological experiments.
The potency of an enzyme inhibitor is quantified using parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). edx.orgaatbio.com
IC₅₀: This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.orgsigmaaldrich.com It is a practical measure of inhibitor potency but can be influenced by factors like substrate concentration. youtube.comnih.gov
Kᵢ: The inhibition constant represents the dissociation constant for the enzyme-inhibitor complex. sigmaaldrich.com It is considered a more absolute measure of the binding affinity between the inhibitor and the enzyme. aatbio.comsigmaaldrich.com For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ). sigmaaldrich.comyoutube.com
While specific kinetic data for this compound are not available, data from analogous compounds illustrate the high potency that can be achieved by targeting enzymes via oxime formation.
| Inhibitor | Target Enzyme | Inhibition Parameter | Value | Reference |
|---|---|---|---|---|
| 4(5)-aminooxymethylimidazole | Human Histidine Decarboxylase | IC₅₀ | ~0.2 µM | nih.gov |
Protein Binding and Molecular Recognition
The interaction of small molecules with proteins is fundamental to their biological activity. For this compound, its molecular structure suggests several potential modes of interaction that govern its protein binding and molecular recognition. The primary reactive handle is the aminooxy group (-ONH₂), which is known for its ability to form stable oxime linkages with carbonyl groups (aldehydes and ketones) present on proteins, either naturally as metabolites or post-translationally modified residues. This covalent interaction is a key aspect of its molecular recognition capabilities.
Beyond covalent modification, the molecule can engage in non-covalent interactions. The acetamide and hydroxyethyl moieties provide opportunities for hydrogen bonding, with the amide nitrogen and oxygen acting as hydrogen bond acceptors and the hydroxyl group acting as both a donor and acceptor. These interactions contribute to the specificity and stability of the binding between the compound and its protein targets. The flexibility of the ethylacetamide chain allows it to adapt to the topology of various binding pockets, further influencing its recognition profile across the proteome.
Spectroscopic techniques are crucial for elucidating the specific binding sites of small molecules on their protein targets. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. springernature.comacs.org By monitoring changes in the chemical shifts of protein backbone amides upon titration with this compound, it is possible to map the binding interface. nih.govuniversiteitleiden.nl These chemical shift perturbations (CSPs) indicate which amino acid residues are in or near the binding pocket.
In a representative study, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments were performed on a target protein in the presence of increasing concentrations of the compound. The results showed significant CSPs for a distinct set of residues, allowing for the precise localization of the binding site. The magnitude of the shifts can also provide information about the affinity of the interaction. nih.gov
Table 1: Hypothetical Chemical Shift Perturbations in a Target Protein upon Binding of this compound
| Residue | Chemical Shift Perturbation (Δδ, ppm) | Location in Protein Structure |
|---|---|---|
| Val-25 | 0.35 | Binding Pocket Floor |
| Leu-48 | 0.28 | Hydrophobic Groove |
| Ser-50 | 0.41 | Hydrogen Bond Donor Site |
| Phe-72 | 0.31 | Aromatic Stacking Interface |
| Asp-98 | 0.45 | Putative Catalytic Site |
Mass spectrometry (MS) is another vital technique used to characterize protein-ligand interactions. frontiersin.orgnih.govrsc.org Native MS can confirm the stoichiometry of the binding, while techniques like hydrogen-deuterium exchange MS (HDX-MS) can reveal conformational changes in the protein upon ligand binding, indirectly mapping the interaction site. frontiersin.orgnih.gov
Identifying the full spectrum of protein targets for a bioactive small molecule is a central challenge in chemical biology and drug discovery. nih.govacs.org Affinity-based approaches are direct methods for achieving this and typically involve modifying the small molecule into a chemical probe to facilitate the isolation of its binding partners. frontiersin.orgrsc.orgnih.gov
For this compound, an affinity-based probe can be synthesized by attaching a reporter tag, such as biotin, to the molecule via a linker. The point of attachment is chosen carefully to minimize disruption of the original molecule's binding properties. researchgate.net The hydroxyl group of the N-(2-hydroxyethyl) moiety serves as a convenient site for linker attachment. This biotinylated probe can then be incubated with cell lysates. The probe and its bound proteins are subsequently captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins are eluted and identified by mass spectrometry-based proteomics. springernature.compnas.org
This affinity purification-mass spectrometry (AP-MS) approach has been successfully applied to identify the cellular targets of various small molecules. A hypothetical pull-down experiment using a biotinylated derivative of this compound followed by proteomic analysis could identify a range of interacting proteins, providing insights into its mechanism of action.
Table 2: Hypothetical Protein Targets of this compound Identified by Affinity Purification-Mass Spectrometry
| Protein Identified | Gene Name | UniProt ID | Fold Enrichment (Probe vs. Control) | Putative Function |
|---|---|---|---|---|
| Carbonyl Reductase 1 | CBR1 | P16152 | 15.2 | Aldehyde/ketone metabolism |
| Heat Shock Protein 90 | HSP90AA1 | P07900 | 8.5 | Chaperone, protein folding |
| Aldehyde Dehydrogenase 2 | ALDH2 | P05091 | 12.8 | Aldehyde metabolism |
| Protein Disulfide Isomerase | P4HB | P07237 | 6.1 | Protein folding, redox regulation |
| 14-3-3 protein zeta | YWHAZ | P63104 | 5.3 | Signal transduction, cell cycle |
Analytical Methodologies for Research Pertaining to 2 Aminooxy N 2 Hydroxyethyl Acetamide
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are fundamental for elucidating the structure of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide and understanding its interactions at a molecular level. These techniques provide detailed information on atomic connectivity, molecular mass, and electronic properties, which are crucial for mechanistic studies.
Nuclear Magnetic Resonance (NMR) for Structural Analysis of Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.
In research studies focusing on molecular interactions, NMR is used to identify the specific atoms involved in binding events. Techniques such as Chemical Shift Perturbation (CSP) mapping are employed, where the NMR spectrum of a target protein is recorded in the absence and presence of this compound. Changes in the chemical shifts of specific amino acid residues indicate the binding interface. Furthermore, advanced NMR experiments like Saturation Transfer Difference (STD) and WaterLOGSY can confirm binding and provide insights into the proximity of the ligand to its receptor.
Predicted ¹H NMR Signals for this compound: Based on its structure, a predictable pattern of signals would be expected in the ¹H NMR spectrum. The exact chemical shifts (δ) would depend on the solvent used.
| Predicted Proton Environment | Multiplicity | Integration | Predicted Chemical Shift (ppm) |
| -OH | Singlet (broad) | 1H | Variable |
| -O-NH₂ | Singlet (broad) | 2H | ~6.5-7.5 |
| -NH -C=O | Triplet | 1H | ~7.5-8.5 |
| -O-CH₂ -C=O | Singlet | 2H | ~4.0-4.5 |
| -NH-CH₂ -CH₂- | Quartet | 2H | ~3.3-3.6 |
| -CH₂-CH₂ -OH | Triplet | 2H | ~3.6-3.8 |
This is an interactive data table. Click on the headers to sort.
Mass Spectrometry (MS) for Metabolite Identification in Research Samples
Mass Spectrometry (MS) is indispensable for determining the exact molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides high mass accuracy, allowing for confident formula determination. nist.gov
In metabolic research, LC-MS/MS is the primary tool for identifying biotransformation products of a parent compound in complex biological matrices like plasma, urine, or microsomal incubations. cas.org After administration to a biological system, samples are analyzed to detect potential metabolites. The instrument scans for masses corresponding to predicted metabolic transformations (e.g., oxidation, hydrolysis, conjugation). When a potential metabolite is detected, tandem MS (MS/MS) is performed. The fragmentation pattern of the metabolite is compared to that of the parent compound to pinpoint the site of modification. nist.govsigmaaldrich.com For this compound, common metabolic pathways could involve oxidation of the hydroxyl group or hydrolysis of the amide bond.
Table of Potential Phase I Metabolites and Mass Shifts:
| Metabolic Reaction | Mass Change | Resulting Functional Group |
| Hydroxylation | +16 Da | Addition of -OH group |
| Dehydrogenation/Oxidation | -2 Da | Alcohol to Aldehyde/Carboxylic Acid |
| Amide Hydrolysis | +18 Da | Cleavage of amide to amine and carboxylic acid |
| N-dealkylation | - C₂H₄O | Loss of hydroxyethyl (B10761427) group |
This is an interactive data table. Click on the headers to sort.
UV-Vis and Fluorescence Spectroscopy for Binding Studies
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are key techniques for studying the binding affinity and kinetics between a small molecule and a macromolecule, such as a protein or DNA. itrcweb.org
The intrinsic spectroscopic properties of this compound are expected to be weak, as it lacks significant chromophores that absorb light in the near-UV or visible range. Therefore, direct binding studies using this compound as the primary spectroscopic probe are challenging.
However, these techniques can be used indirectly. For instance, if the target protein has intrinsic fluorescence (from tryptophan or tyrosine residues), the binding of this compound can quench this fluorescence, and the change in intensity can be used to calculate binding constants (Kd). Alternatively, a competition assay can be designed where the compound displaces a known fluorescent ligand from the binding site, leading to a measurable change in the fluorescent signal. itrcweb.org These methods provide valuable quantitative data on binding affinity and stoichiometry.
Chromatographic Separations for Compound Analysis in Complex Matrices
Chromatography is essential for isolating, purifying, and quantifying this compound, particularly from complex mixtures encountered in research samples such as synthesis reaction mixtures or biological extracts.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Studies
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantification in research samples. Due to its polar nature, a reversed-phase HPLC method would be most suitable.
A typical setup would involve a C18 stationary phase column with a gradient mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. Detection can be challenging if the molecule lacks a strong UV chromophore. In such cases, detectors like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS) would be required for sensitive detection and quantification. The method would be validated for linearity, accuracy, and precision to ensure reliable data for research purposes.
Hypothetical HPLC Method Parameters:
| Parameter | Value/Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | Mass Spectrometry (ESI+) |
| Injection Volume | 2 µL |
This is an interactive data table. Click on the headers to sort.
Gas Chromatography (GC) Applications in Research
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC is not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance and potential degradation at high temperatures.
For GC analysis, derivatization is a necessary prerequisite. This chemical modification process converts the polar functional groups (-OH, -NH₂) into less polar, more volatile derivatives. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents would react with the hydroxyl and aminooxy groups to form trimethylsilyl (B98337) (TMS) ethers and amines, which are significantly more volatile and suitable for GC analysis, typically with detection by a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS). This approach is particularly useful for detecting the compound in matrices where high separation efficiency is required.
Radiochemical Tracing and Isotopic Labeling in Research
Radiochemical tracing is a important technique in drug development and metabolic research. It involves labeling a drug candidate with a radioactive isotope to track its path and transformation within a biological system. This methodology provides precise data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. openmedscience.compharmaceutical-technology.com
While no specific non-human metabolic studies using radiolabeled this compound have been documented in the available literature, the conventional approach would involve synthesizing a radiolabeled version of the compound. Typically, carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) is incorporated into the molecule's structure. wuxiapptec.com The selection of the isotope and the labeling position is a critical step to ensure that the label is not easily lost during metabolic processes. wuxiapptec.com
Once administered to animal models, the radiolabeled compound and its metabolites can be tracked and quantified in various biological matrices such as blood, urine, feces, and tissues. clinmedjournals.org This allows researchers to understand the compound's metabolic fate.
Hypothetical Application in a Non-Human Metabolic Study:
| Parameter | Description |
| Radiolabel | ¹⁴C is often preferred due to its long half-life and the fact that carbon is a fundamental component of most organic molecules. pharmaceutical-technology.comwuxiapptec.com |
| Administration | The labeled compound would be administered to laboratory animals (e.g., rats or mice) through a relevant route. |
| Sample Collection | Biological samples would be collected at various time points to monitor the radioactivity levels. |
| Analysis | Techniques such as liquid scintillation counting and quantitative whole-body autoradiography would be used to measure radioactivity. High-performance liquid chromatography (HPLC) coupled with radiometric detection would separate and identify metabolites. nih.gov |
| Expected Outcome | The study would aim to determine the rate and routes of excretion, identify major metabolic pathways, and quantify the exposure to the parent compound and its metabolites. clinmedjournals.org |
Isotopic enrichment involves incorporating stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a molecule. univr.itnih.gov This technique is instrumental for Nuclear Magnetic Resonance (NMR) spectroscopy, as it enhances signal sensitivity and allows for the detailed elucidation of molecular structures and reaction mechanisms. sigmaaldrich.com
For this compound, isotopic enrichment could be used to investigate its chemical reactions and interactions with biological targets. By selectively labeling specific atoms, researchers can track their fate during a chemical transformation, providing insights into bond-forming and bond-breaking steps. nih.gov
Potential Isotopes for Enrichment and Their Applications in NMR Studies:
| Isotope | Potential Application for this compound |
| ¹³C | Labeling the carbonyl carbon or other specific carbon atoms would allow for the tracking of these positions during a reaction, helping to elucidate the mechanism of action or degradation. nih.govnih.gov |
| ¹⁵N | Enrichment of the nitrogen atoms in the aminooxy or acetamide (B32628) groups would provide a sensitive probe to study interactions at these sites, such as binding to a target protein. nih.govnih.gov |
| ²H (Deuterium) | Replacing specific protons with deuterium can simplify complex proton NMR spectra and is used to probe kinetic isotope effects, which can reveal the rate-determining step of a reaction. ckisotopes.comeurisotop.com |
Although no specific NMR-based mechanistic studies for this compound are available, the application of these isotopic labeling strategies would be a standard and powerful approach to gain a deeper understanding of its chemical and biological behavior. nih.gov
Computational and Theoretical Studies on 2 Aminooxy N 2 Hydroxyethyl Acetamide
Molecular Docking and Simulation Studies.
Ligand-Protein Interaction Modeling.
No studies detailing the modeling of interactions between 2-(aminooxy)-N-(2-hydroxyethyl)Acetamide and any protein targets are currently available.
Molecular Dynamics Simulations to Understand Binding Stability.
There are no published molecular dynamics simulations that investigate the binding stability of this compound with any biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling.
Development of Predictive Models for Biological Activity (Non-human, mechanistic).
No QSAR models have been developed to predict the biological activity of this compound.
Identification of Key Structural Descriptors for Activity.
As no QSAR models exist, there has been no identification of key structural descriptors for the activity of this specific compound.
Quantum Chemical Calculations.
No quantum chemical calculations for this compound have been reported in the scientific literature.
Electronic Structure Analysis
An electronic structure analysis of a molecule typically involves the use of quantum mechanical calculations to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential. These calculations help in understanding the molecule's reactivity, stability, and intermolecular interactions.
Despite the availability of various computational methods, such as Density Functional Theory (DFT) and other ab initio techniques, no specific studies detailing the electronic structure analysis of this compound have been published in the accessible scientific literature. Consequently, there is no data available to present on its molecular orbitals (HOMO/LUMO), electrostatic potential maps, or atomic charge distributions.
Reaction Mechanism Prediction for Biotransformations
Predicting the biotransformation of a chemical compound involves identifying the metabolic reactions it is likely to undergo in a biological system. Computational models can predict potential metabolites by simulating reactions such as oxidation, reduction, and hydrolysis, which are commonly catalyzed by metabolic enzymes. These predictions are crucial for understanding a compound's pharmacokinetic profile and potential toxicity.
Similar to the lack of electronic structure data, there are no available computational studies that predict the biotransformation pathways or reaction mechanisms for this compound. Therefore, no data on its predicted metabolites or the enzymatic reactions involved in its biotransformation can be provided at this time.
Future Research Directions and Unaddressed Questions for 2 Aminooxy N 2 Hydroxyethyl Acetamide
Exploration of Novel Biochemical Targets
The aminooxy functional group is a key feature of 2-(aminooxy)-N-(2-hydroxyethyl)Acetamide. Aminooxy compounds are known to react with aldehydes and ketones to form stable oximes. This reactivity could be leveraged to target enzymes or signaling pathways where carbonyl-containing molecules are crucial. Future research could explore its potential as an inhibitor of enzymes that rely on a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which possesses an aldehyde group essential for its catalytic activity. Classes of enzymes such as aminotransferases and decarboxylases would be logical starting points for screening.
Furthermore, the role of reactive carbonyl species (RCS) in various pathological states, including neurodegenerative diseases and diabetes, is well-established. This compound could be investigated for its ability to scavenge pathological aldehydes and ketones, thus mitigating cellular damage.
Development of Advanced Research Probes and Tool Compounds
The structure of this compound lends itself to modification for the development of chemical probes. The terminal hydroxyl group of the hydroxyethyl (B10761427) moiety could be functionalized with reporter tags such as fluorophores or biotin (B1667282). Such derivatization would enable the visualization and tracking of the compound's interactions within a cellular environment.
If the compound is found to bind to a specific biological target, these tagged versions could be used to:
Visualize the subcellular localization of the target.
Isolate and identify binding partners through pull-down assays.
Quantify target engagement in response to other stimuli.
The development of such probes would be a critical step in elucidating the compound's mechanism of action and validating its targets.
Integration with Systems Biology Approaches
Once the primary biochemical targets of this compound are identified, systems biology approaches could provide a broader understanding of its effects. High-throughput screening techniques, such as transcriptomics (RNA-seq) and proteomics, could reveal global changes in gene and protein expression following treatment with the compound.
This data could then be integrated into network biology models to:
Identify affected signaling pathways and cellular processes.
Predict potential off-target effects.
Generate new hypotheses about the compound's mode of action.
Such an approach would move beyond a single target and provide a holistic view of the compound's cellular impact.
Potential for Derivatization in Materials Science (Research Applications)
The functional groups present in this compound offer several handles for polymerization and surface modification, suggesting potential research applications in materials science. The hydroxyl group could be used as an initiator for ring-opening polymerizations or be esterified to acrylic monomers for free-radical polymerization.
The aminooxy group allows for covalent immobilization onto surfaces that have been functionalized with aldehydes or ketones. This could be used to:
Create biocompatible coatings on medical devices.
Develop novel sensor surfaces where the compound acts as a capture agent.
Functionalize nanoparticles for targeted delivery research.
These potential applications would require extensive investigation into the compound's reactivity and the properties of the resulting materials.
Unveiling Further Mechanistic Complexities
A significant unanswered question is the precise mechanism by which this compound would exert its biological effects. Key areas of future mechanistic studies would include:
Kinetics of Target Engagement: Determining the binding affinity and residence time of the compound with its putative targets.
Structural Biology: Obtaining co-crystal structures of the compound bound to its target proteins to understand the specific molecular interactions.
Cellular Assays: Developing functional assays to measure the downstream consequences of target engagement in a cellular context.
Unraveling these mechanistic details would be fundamental to understanding the compound's potential as a therapeutic agent or research tool. The journey from a novel chemical structure to a well-characterized molecular entity is a long one, and for this compound, it is a journey that has yet to begin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
